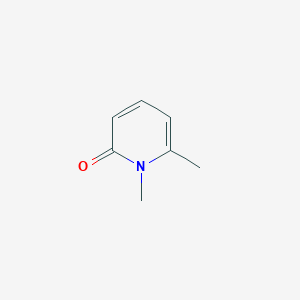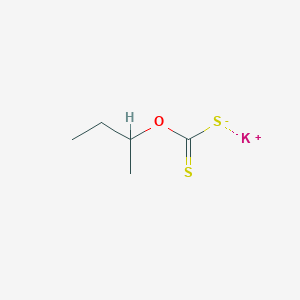
五氧化二碘
描述
科学研究应用
Iodine pentoxide has several applications in scientific research and industry:
作用机制
Target of Action
Iodine pentoxide, also known as iodopentoxide, primarily targets electron-rich arenes . It acts as a reaction promoter in the oxidative selenation and seleno/thiocyanation of these arenes .
Mode of Action
Iodine pentoxide interacts with its targets through an electrophilic substitution process . It promotes the regioselective selenation of electron-rich arenes under ambient conditions . This interaction results in various changes, including the formation of different compounds such as 3-seleno and 3-thiocyanoindoles .
Biochemical Pathways
It’s known that iodine plays a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for normalizing human body growth, maturation and development, cell and tissue growth, and body metabolism .
Pharmacokinetics
It’s known that iodine pentoxide is soluble in water and nitric acid, but insoluble in ethanol, ether, and cs2 . This solubility profile may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The action of iodine pentoxide results in various molecular and cellular effects. For instance, it can easily oxidize carbon monoxide to carbon dioxide at room temperature . It also forms iodyl salts with SO3 and S2O6F2, but iodosyl salts with concentrated sulfuric acid .
Action Environment
The action, efficacy, and stability of iodine pentoxide can be influenced by environmental factors. For instance, it’s known that iodine pentoxide decomposes to iodine (vapor) and oxygen when heated to about 350 °C . Also, the reaction of iodine pentoxide can be influenced by the presence of water, as it’s produced by dehydrating iodic acid at 200 °C in a stream of dry air .
准备方法
Synthetic Routes and Reaction Conditions: Iodine pentoxide is typically synthesized by dehydrating iodic acid (HIO₃) at a temperature of 200°C in a stream of dry air . The reaction can be represented as: [ 2HIO₃ \rightarrow I₂O₅ + H₂O ]
Industrial Production Methods: The industrial production of iodopentoxide follows the same dehydration process of iodic acid. The process involves heating iodic acid in a controlled environment to ensure the removal of water and the formation of pure iodopentoxide .
化学反应分析
Types of Reactions: Iodine pentoxide is a strong oxidizing agent and undergoes various types of reactions, including oxidation and decomposition .
Common Reagents and Conditions:
-
Oxidation of Carbon Monoxide: Iodine pentoxide easily oxidizes carbon monoxide to carbon dioxide at room temperature: [ 5CO + I₂O₅ \rightarrow I₂ + 5CO₂ ] This reaction is used to analyze the concentration of carbon monoxide in gaseous samples .
-
Reaction with Hydrogen Sulfide: Iodine pentoxide reacts with hydrogen sulfide to form sulfur dioxide: [ 3I₂O₅ + 5H₂S \rightarrow 3I₂ + 5SO₂ + 5H₂O ]
Major Products Formed: The major products formed from the reactions of iodopentoxide include iodine (I₂), carbon dioxide (CO₂), and sulfur dioxide (SO₂) .
相似化合物的比较
- Iodine Pentafluoride (IF₅)
- Iodine Trifluoride (IF₃)
- Iodine Monochloride (ICl)
Comparison: Iodine pentoxide is unique among iodine oxides due to its stability and strong oxidizing properties. Unlike iodine pentafluoride and iodine trifluoride, which are fluorinating agents, iodopentoxide is primarily an oxidizing agent. Additionally, iodopentoxide is more stable compared to other iodine oxides, making it suitable for various industrial and research applications .
属性
IUPAC Name |
iodyl iodate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/I2O5/c3-1(4)7-2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZCJSDBWZTASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=I(=O)OI(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I2O5 | |
| Record name | iodine pentoxide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Iodine_pentoxide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40923305 | |
| Record name | Iodine pentoxide (I2O5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Hygroscopic solid; [Merck Index] White crystalline solid; [MSDSonline] | |
| Record name | Iodine pentoxide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8542 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12029-98-0 | |
| Record name | Iodine pentoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12029-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodine pentoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012029980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodine oxide (I2O5) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodine pentoxide (I2O5) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40923305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiodine pentaoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODINE PENTOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPU35C0Q0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Bicyclo[1.1.0]butane](/img/structure/B87038.png)




